3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-1H-pyrazol-5-amine
Overview
Description
3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-1H-pyrazol-5-amine typically involves the condensation of 2-nitro-4-(trifluoromethyl)benzaldehyde with phenylhydrazine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted pyrazoles, and fused ring systems, which can exhibit enhanced biological activity and stability .
Scientific Research Applications
3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and nitro groups but lacks the pyrazole ring.
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: A structurally similar compound with a fused ring system
Uniqueness
3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and the pyrazole ring, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-10-15(11-5-3-2-4-6-11)16(21)23(22-10)13-8-7-12(17(18,19)20)9-14(13)24(25)26/h2-9H,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTPWZBCBGYUHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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